7-(4-Chloro-phenyl)-5-hydroxy-benzo[1,3]oxathiol-2-one
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Overview
Description
7-(4-Chloro-phenyl)-5-hydroxy-benzo[1,3]oxathiol-2-one is a heterocyclic compound that contains a benzoxathiol ring system. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Scientific Research Applications
7-(4-Chloro-phenyl)-5-hydroxy-benzo[1,3]oxathiol-2-one has several scientific research applications:
Medicinal Chemistry: This compound has been evaluated for its potential as an atypical antipsychotic agent due to its ability to antagonize dopamine D2 and serotonin 5-HT2 receptors.
Biological Studies: It is used in studies to understand its effects on various biological pathways and its potential therapeutic benefits.
Industrial Applications: The compound’s unique chemical structure makes it a candidate for the development of new materials and chemical intermediates.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Chloro-phenyl)-5-hydroxy-benzo[1,3]oxathiol-2-one typically involves the reaction of 4-chlorophenyl derivatives with benzo[1,3]oxathiol-2-one under specific conditions. One common method involves the use of a Michael addition reaction, where 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-ones react with α,β-unsaturated esters .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions and using appropriate catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
7-(4-Chloro-phenyl)-5-hydroxy-benzo[1,3]oxathiol-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzoxathiol ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the oxathiol moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Mechanism of Action
The mechanism of action of 7-(4-Chloro-phenyl)-5-hydroxy-benzo[1,3]oxathiol-2-one involves its interaction with specific molecular targets. It acts as an antagonist to dopamine D2 and serotonin 5-HT2 receptors, which are involved in the regulation of mood and behavior . This interaction helps in modulating neurotransmitter activity, making it a potential candidate for treating psychiatric disorders.
Comparison with Similar Compounds
Similar Compounds
- 6-[(1,2,4-triazololyl-propyloxyl)]benzo[d][1,3]oxathiol-2-one
- 6-[(4-nitrophenyl)-propyloxyl)]benzo[d][1,3]oxathiol-2-one
Uniqueness
7-(4-Chloro-phenyl)-5-hydroxy-benzo[1,3]oxathiol-2-one is unique due to its specific substitution pattern on the benzoxathiol ring, which imparts distinct biological activities and chemical properties. Its ability to act as an antagonist to both dopamine D2 and serotonin 5-HT2 receptors sets it apart from other similar compounds .
Properties
IUPAC Name |
7-(4-chlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClO3S/c14-8-3-1-7(2-4-8)10-5-9(15)6-11-12(10)17-13(16)18-11/h1-6,15H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWSFARAVCWJNKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C(=CC(=C2)O)SC(=O)O3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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